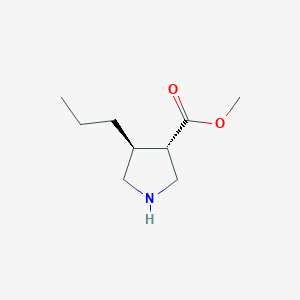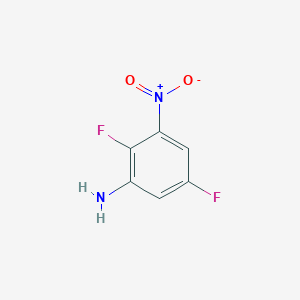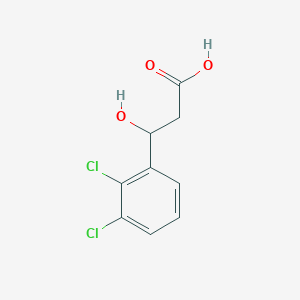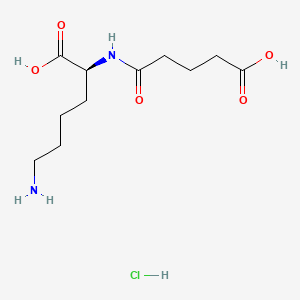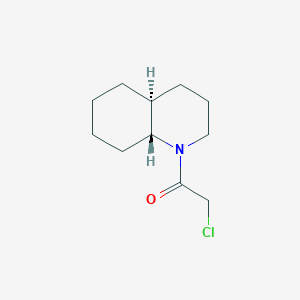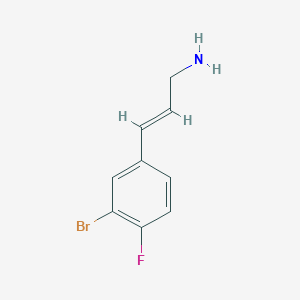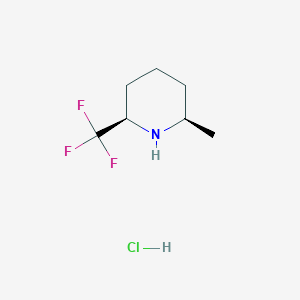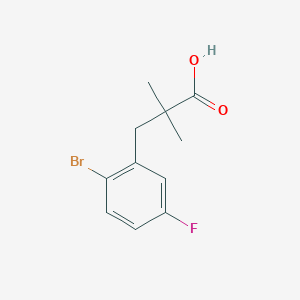
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of propanoic acid, featuring a bromine and fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-5-fluorobenzene.
Grignard Reaction: The 2-bromo-5-fluorobenzene undergoes a Grignard reaction with isobutylmagnesium chloride to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxyl group, forming the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysts: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-(2-Amino-5-fluorophenyl)-2,2-dimethylpropanoic acid.
Oxidation: Formation of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanal.
Reduction: Formation of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanol.
Scientific Research Applications
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: Employed in the development of advanced materials such as polymers and liquid crystals.
Biological Studies: Utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain signaling pathways, leading to its observed biological effects. For example, it could modulate the activity of enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorophenylacetic acid: Similar structure but lacks the dimethyl groups on the propanoic acid moiety.
3-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropanoic acid: Similar structure with chlorine instead of bromine.
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid: Similar structure with fluorine at a different position on the phenyl ring.
Uniqueness
3-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of the dimethyl groups also adds steric hindrance, potentially affecting its binding affinity and selectivity in biochemical applications.
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-5-8(13)3-4-9(7)12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
DWTWDHZBGGORHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


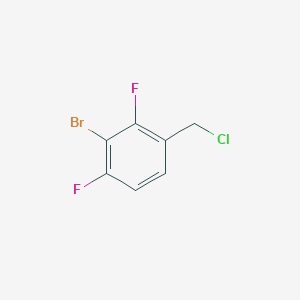
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)
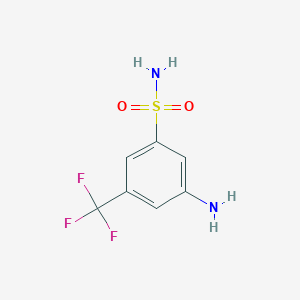
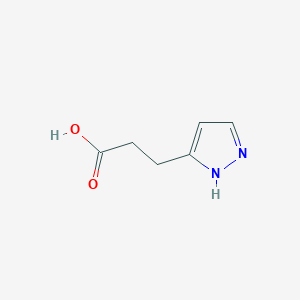
![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
